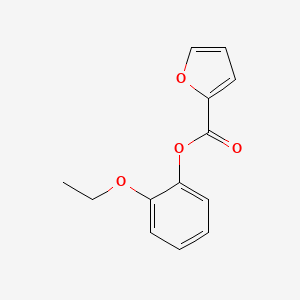

2-ethoxyphenyl 2-furoate

Description

2-Ethoxyphenyl 2-furoate is an ester derivative of 2-furoic acid, where the ethoxy-substituted phenyl group is esterified to the furan carboxylate moiety. The compound’s molecular formula is inferred as C₁₃H₁₂O₄ (based on the esterification of 2-furoic acid with 2-ethoxyphenol), with a molecular weight of 244.23 g/mol. Substituents like the ethoxy group on the phenyl ring likely influence its solubility, stability, and reactivity compared to simpler alkyl furoates. Applications may span pharmaceuticals, agrochemicals, or flavor chemistry, though specific uses require further research.

Properties

IUPAC Name |

(2-ethoxyphenyl) furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-2-15-10-6-3-4-7-11(10)17-13(14)12-8-5-9-16-12/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXOKRBMXAXZGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 2-ethoxyphenyl 2-furoate with key furoate esters and phenyl-substituted derivatives:

Key Observations:

- Odor Profiles: Ethyl 2-furoate exhibits distinct sweet and urinous notes, while allyl 2-furoate is associated with decayed odors . The ethoxyphenyl variant may display a more complex odor profile due to aromaticity, though experimental data are lacking.

- Applications : Ethyl 2-furoate’s role in wine aroma modulation highlights the importance of ester substituents in flavor chemistry . Allyl 2-furoate’s use in fragrances suggests that bulkier substituents (e.g., allyl, ethoxyphenyl) may enhance persistence in formulations .

Functional Group Comparisons

Alkyl vs. Aromatic Esters

- Ethyl 2-furoate : Simple alkyl ester with high volatility; used in volatile aroma compounds .

- This compound: Aromatic ester with lower volatility and higher thermal stability, suitable for non-volatile applications (e.g., polymer additives).

Substituent Electronic Effects

Research Findings and Gaps

- Odor-Activity Relationships: demonstrates that minor structural changes (e.g., ethyl to allyl) drastically alter odor profiles. This compound’s odor remains uncharacterized but could be predicted to differ due to aromaticity .

Q & A

Advanced Research Question

- Degradation pathways : Use LC-MS/MS to identify hydrolysis/byproducts in simulated aquatic systems (pH 3–9) .

- Ecotoxicity assays : Follow OECD guidelines for Daphnia magna or algal growth inhibition tests.

- Field studies : Monitor soil half-life using ¹⁴C-labeled analogs to track mineralization rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.